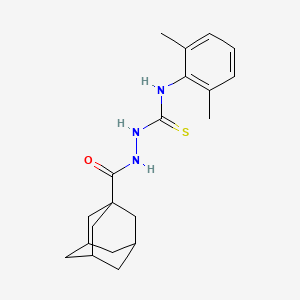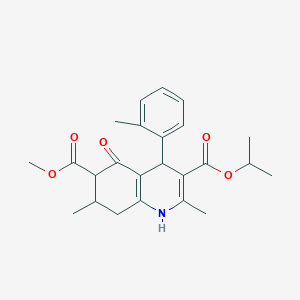![molecular formula C23H20N2OS B4115832 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide, also known as BML-210, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is involved in the regulation of many cellular processes, including inflammation, immune response, and cell proliferation. BML-210 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide inhibits the NF-κB pathway by blocking the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. This results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of NF-κB target genes.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide in lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without affecting other pathways. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the study of the potential therapeutic applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide in various diseases, including cancer and inflammatory disorders. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of the NF-κB pathway has been shown to be effective in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-14-10-15(2)12-18(11-14)22(26)24-19-9-8-17(13-16(19)3)23-25-20-6-4-5-7-21(20)27-23/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHLIBDNYQKFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)

![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)

![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)


![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)